2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione
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Overview
Description
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of triketones. These compounds are known for their unique chemical properties and applications, particularly in the field of herbicides. The structure of this compound includes a cyclohexane ring with a 1,3-dione moiety and a trichlorobenzoyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,4-trichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triketone moiety to diols or alcohols.
Substitution: The trichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted cyclohexane-1,3-dione derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). This enzyme is crucial for the breakdown of the amino acid tyrosine in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the bleaching and death of the plant .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione
Uniqueness
2-(2,3,4-Trichlorobenzoyl)cyclohexane-1,3-dione is unique due to its specific trichlorobenzoyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. Its structure allows for specific interactions with the HPPD enzyme, making it an effective herbicide .
Properties
CAS No. |
88562-22-5 |
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Molecular Formula |
C13H9Cl3O3 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
2-(2,3,4-trichlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9Cl3O3/c14-7-5-4-6(11(15)12(7)16)13(19)10-8(17)2-1-3-9(10)18/h4-5,10H,1-3H2 |
InChI Key |
POOONNYFOAZNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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